molecular formula C14H9N3O3S2 B4650180 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B4650180
M. Wt: 331.4 g/mol
InChI Key: SKZKYOWFINDQHO-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with thiophene-2-carboxylic acid chloride under basic conditions to yield the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Condensation: The carboxamide group can react with aldehydes or ketones to form imines or amides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Condensation: Aldehydes or ketones, in the presence of a dehydrating agent like phosphorus pentoxide (P2O5)

Major Products Formed

    Reduction: 4-(3-aminophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

    Substitution: Various substituted thiazole derivatives depending on the electrophile used

    Condensation: Corresponding imines or amides

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, the thiazole ring may interact with enzymes or proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)thiophene-2-carboxamide
  • 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
  • 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide stands out due to the presence of both a thiazole and a thiophene ring in its structure. This dual-ring system imparts unique electronic and steric properties, making it a versatile compound for various applications. Its nitro group also provides a site for further chemical modifications, enhancing its potential as a lead compound in drug development .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZKYOWFINDQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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